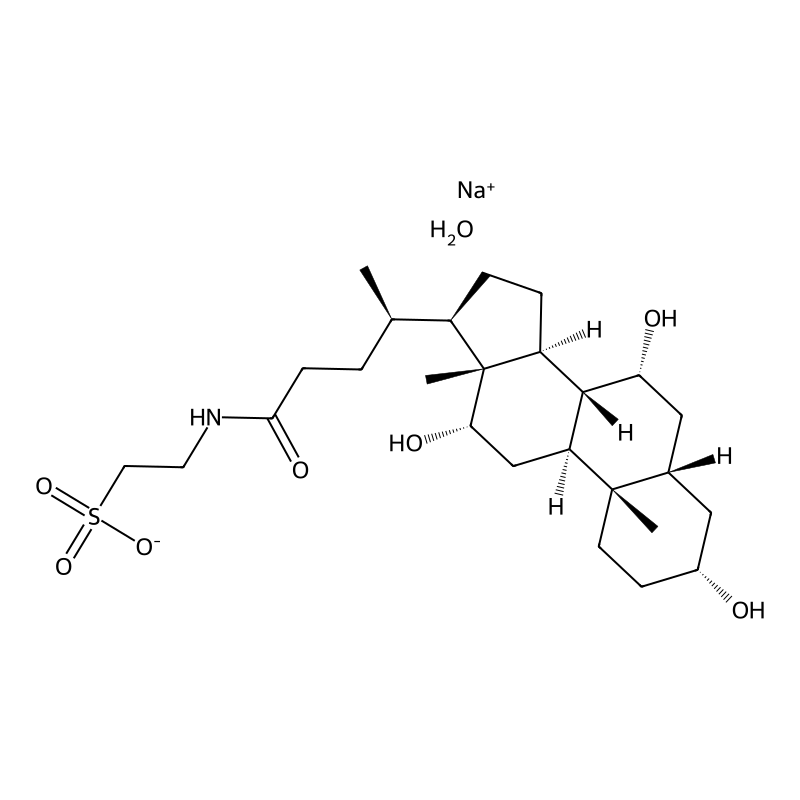

Taurocholic acid sodium salt hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in water; soluble in alcohol; almost insoluble in ether and ethyl acetate

Canonical SMILES

Isomeric SMILES

Application in Biochemistry

Summary of the Application: Taurocholic acid sodium salt hydrate is a bile acid with detergent capabilities . It’s used as an anionic detergent for protein solubilization .

Methods of Application: The compound is typically used in its powdered form and can be mixed with other substances to create a solution that can solubilize proteins .

Results or Outcomes: The use of this compound has been effective in solubilizing proteins for various biochemical applications .

Application in Dietary Research

Summary of the Application: This compound has been used in studies to assess the adsorption of bile acids and salts to vegetable fibrous tissue .

Methods of Application: In these studies, the compound is typically introduced to vegetable fibrous tissue, and the adsorption of the bile acids and salts is then measured .

Results or Outcomes: The results of these studies have provided valuable insights into the dietary effects of bile acids and salts .

Application in Medical Research

Summary of the Application: Taurocholic acid sodium salt hydrate has been identified as a potential drug for Intervertebral Disc Degeneration (IDD) treatment .

Methods of Application: An in vivo mouse model of IDD was established, and the coccygeal discs transcriptome analysis and surface plasmon resonance analysis integrated with liquid chromatography–tandem mass spectrometry assay were performed to study the therapy effect and target proteins of this compound for IDD .

Results or Outcomes: The compound could induce chondrogenesis and osteogenesis in mesenchymal stem cells (MSCs), ameliorate the secondary osteoporosis and delay the progression of IDD in mice by targeting MAPK3 .

Application in Emulsification of Lipids/Fats

Summary of the Application: Taurocholic acid is used in the emulsification of lipids/fats . This process is crucial in the food industry, particularly in the production of products like mayonnaise and salad dressings .

Methods of Application: The compound is typically mixed with lipids/fats in a specific ratio. It is then mechanically or chemically processed to form an emulsion .

Results or Outcomes: The use of this compound in the emulsification process results in stable, homogenous mixtures of lipids/fats and water .

Application in Protein Solubilization

Summary of the Application: Taurocholic acid is used for protein solubilization . This is particularly useful in research applications where proteins need to be isolated from their native environment .

Methods of Application: The compound is typically added to a solution containing the protein of interest. It interacts with the protein, causing it to become soluble in the solution .

Results or Outcomes: The use of this compound in protein solubilization allows for the isolation and study of individual proteins .

Application in Determination of Bile Salts in Serum and Jejunal Fluid

Summary of the Application: Taurocholic acid can be used to determine conjugated and unconjugated bile salts in serum and jejunal fluid .

Methods of Application: In these studies, the compound is typically introduced to serum or jejunal fluid samples, and the concentration of bile salts is then measured .

Results or Outcomes: The results of these studies have provided valuable insights into the role of bile salts in digestion and other physiological processes .

Application in Preparation of Digestive Enzymes

Summary of the Application: Taurocholic acid is used in the preparation of digestive enzymes for research applications .

Methods of Application: The compound is typically mixed with other substances to create a solution that can be used to prepare digestive enzymes .

Results or Outcomes: The use of this compound has been effective in preparing digestive enzymes for various biochemical applications .

Application in Synthesis from Cholic Acid

Summary of the Application: Taurocholic acid sodium salt hydrate is an anionic bile acid detergent synthesized from cholic acid .

Methods of Application: The compound is typically synthesized from cholic acid through a series of chemical reactions .

Results or Outcomes: The synthesis of this compound from cholic acid has been successful and it shows a choleretic activity promoting the secretion of bile from the liver .

Taurocholic acid sodium salt hydrate is an anionic bile acid detergent, primarily synthesized from cholic acid through its conjugation with taurine. This compound plays a crucial role in the emulsification of lipids and fats, enhancing their solubility in aqueous environments. Its molecular formula is C26H44NNaO7S, with a molecular weight of approximately 537.69 g/mol. The compound appears as a white to off-white powder and is hygroscopic, often containing about 7% water by weight .

This compound exhibits significant biological activities, including:

- Choleretic Activity: It promotes bile secretion from the liver, aiding in digestion.

- Protein Solubilization: Taurocholic acid sodium salt hydrate enhances the solubility of proteins, making it valuable in biochemical research.

- Enzyme Preparation: It is utilized in preparing digestive enzymes for experimental applications .

The synthesis of taurocholic acid sodium salt hydrate typically involves:

- Conjugation Reaction: Cholic acid is reacted with taurine under controlled conditions to form taurocholic acid.

- Neutralization: The resulting taurocholic acid is then neutralized with sodium hydroxide to yield the sodium salt form.

- Hydration: The final product is often crystallized from aqueous solutions to obtain the hydrate form .

Taurocholic acid sodium salt hydrate has diverse applications across various fields:

- Biochemical Research: It is used as a surfactant in protein studies and enzyme assays.

- Pharmaceuticals: The compound serves as an excipient in drug formulations due to its emulsifying properties.

- Nutritional Studies: It aids in understanding lipid metabolism and absorption in nutritional science .

Research has shown that taurocholic acid sodium salt hydrate interacts with various biological molecules, influencing their behavior and function. Notable interactions include:

- Lipid Interactions: The compound forms complexes with lipids, enhancing their bioavailability and absorption.

- Protein Binding: It can bind to proteins, affecting their structure and activity during biochemical assays .

Several compounds are structurally or functionally similar to taurocholic acid sodium salt hydrate. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cholic Acid | C24H40O5 | Precursor to taurocholic acid; primary bile acid |

| Deoxycholic Acid | C24H40O4 | Secondary bile acid; less soluble than taurocholic |

| Glycocholic Acid | C26H43NO6 | Conjugated bile acid; more soluble than taurocholic |

| Ursodeoxycholic Acid | C24H40O6 | Used therapeutically for liver diseases |

Uniqueness of Taurocholic Acid Sodium Salt Hydrate

Taurocholic acid sodium salt hydrate is unique due to its specific conjugation with taurine, which enhances its solubilizing properties compared to other bile acids. This attribute makes it particularly effective for protein solubilization and lipid emulsification in both physiological and laboratory settings .

Taurocholic acid sodium salt hydrate represents a conjugated bile acid with the molecular formula C26H44NNaO7S·xH2O for the hydrated form and C26H44NNaO7S for the anhydrous state [1] [2] [3]. The compound exists as the sodium salt of taurocholic acid, which is formed through the conjugation of cholic acid with taurine via an amide bond at the carboxylic acid terminus of the steroid side chain [5] [8]. The molecular weight of the hydrated form is 555.70 g/mol (when x=1), while the anhydrous form has a molecular weight of 537.69 g/mol [1] [2] [3].

The steroid backbone of taurocholic acid sodium salt hydrate consists of the characteristic four-ring cyclopentane-perhydrophenanthrene system common to all bile acids [43] [45]. The molecule contains eleven chiral carbon atoms within the steroid nucleus, which determines its specific three-dimensional configuration [45]. The stereochemistry of the steroid backbone follows the 5β-configuration typical of mammalian bile acids, with the A and B rings exhibiting a cis-fusion arrangement [43] [45]. This configuration results in a rigid, facial amphiphilic structure with distinct hydrophobic and hydrophilic regions [5] [8].

The hydroxyl groups are positioned at the 3α, 7α, and 12α positions on the steroid nucleus, providing the hydrophilic face of the molecule [5] [45]. The taurine moiety, attached through an amide linkage at carbon-24 of the side chain, contributes additional hydrophilicity through its sulfonic acid group [5] [8]. The specific rotation of the compound is reported as [α]D20 +24° (c = 3% in H2O), confirming its optically active nature due to the multiple chiral centers [1] [15] [22].

The SMILES notation for the compound is [Na+].[H]O[H].[H][C@@]12CC@HCC[C@]1(C)[C@@]3([H])CC@H[C@]4(C)C@HC@HCCC(=O)NCCS([O-])(=O)=O, which details the stereochemical configuration at each chiral center [1]. The InChI key RDAJAQDLE FHVNR-NEMAEHQESA-M provides a unique identifier for the compound structure [1].

Crystallographic and Conformational Analysis

Taurocholic acid sodium salt hydrate crystallizes as a white to off-white crystalline solid or powder [3] [9]. The compound can form crystals containing varying amounts of water, with reports of structures containing 1.5 and 2 moles of water per molecule [15]. The melting point varies depending on the hydration state, with the anhydrous form melting at approximately 125°C [13] [15] [30], while the sodium salt hydrate shows decomposition at around 230°C [3] [34].

Crystallographic studies have revealed that bile acids, including taurocholic acid derivatives, adopt specific conformational arrangements in the solid state [12]. The steroid backbone maintains a relatively rigid conformation due to the fused ring system, with the side chain and taurine moiety extending from the β-face of the steroid nucleus [10] [12]. X-ray crystallographic analysis of related bile acid structures demonstrates that the hydroxyl groups and the amide-linked taurine residue are oriented to maximize intermolecular hydrogen bonding within the crystal lattice [12].

Conformational analysis studies using circular dichroism spectroscopy have shown that taurocholic acid maintains its secondary structural features in solution [10]. The compound exhibits characteristic peaks at 196 nm (maximum) and minima at 209 and 224 nm, indicating preservation of the steroid backbone conformation [10]. Analysis of molar ellipticity ratios at 209 and 224 nm demonstrates minimal conformational changes upon micelle formation or protein binding [10].

The aggregation behavior in crystalline form follows patterns typical of bile salts, where molecules arrange in back-to-back orientations to minimize hydrophobic surface exposure [27]. The dimeric arrangement observed in solution is also reflected in the solid-state packing, where pairs of molecules constitute the basic building units of larger aggregates [27]. This structural organization contributes to the compound's unique physical properties and stability characteristics.

Thermodynamic Properties and Solubility Profiles

The thermodynamic properties of taurocholic acid sodium salt hydrate reflect its amphiphilic nature and biological function as a physiological detergent [16] [19]. The compound exhibits a pKa value ranging from 1.4 to 1.9, indicating that it exists predominantly in its ionized form under physiological conditions [15] [22]. This ionization behavior is attributed to the sulfonic acid group of the taurine moiety, which remains deprotonated across a wide pH range [20].

Solubility profiles demonstrate the compound's excellent water solubility, with values ranging from 50 mg/mL to greater than 250 mg/mL depending on temperature and ionic strength conditions [3] [16] [34] [37]. In phosphate buffered saline at pH 7.2, the solubility is approximately 3 mg/mL [16] [37]. The compound also shows moderate solubility in organic solvents, with solubility values of approximately 2 mg/mL in ethanol, 20 mg/mL in dimethyl sulfoxide, and 25 mg/mL in dimethyl formamide [16] [36] [37].

Thermodynamic studies using isothermal titration calorimetry have revealed temperature-dependent effects on micellar breakdown behavior [19]. At 37°C, the micellar breakdown process is endothermic, while cooling to 25°C results in an approximately 88% reduction in reaction enthalpy [19]. This temperature dependence suggests enhanced micellar stability at lower temperatures due to strengthened intermolecular hydrogen bonding between hydroxyl groups [19].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight (Hydrated) | 555.70 g/mol | [3] |

| Molecular Weight (Anhydrous) | 537.69 g/mol | [1] [2] |

| Melting Point (Anhydrous) | 125°C | [13] [15] [30] |

| Decomposition Temperature | 230°C | [3] [34] |

| Specific Rotation [α]D20 | +24° (c = 3% in H2O) | [1] [15] [22] |

| pKa | 1.4 - 1.9 | [15] [22] |

| Water Solubility | 50 - >250 mg/mL | [3] [16] [34] [37] |

| PBS pH 7.2 Solubility | ~3 mg/mL | [16] [37] |

| Ethanol Solubility | ~2 mg/mL | [16] [37] |

| DMSO Solubility | 20 mg/mL | [16] [36] [37] |

| DMF Solubility | 25 mg/mL | [16] [36] |

The thermal stability of the compound has been characterized through differential scanning calorimetry and thermogravimetric analysis [34]. The crystalline hydrate remains stable at room temperature but shows gradual dehydration upon heating, with complete water loss occurring before the onset of decomposition [34]. The anhydrous form exhibits greater thermal stability, maintaining structural integrity up to its melting point [15].

Surface Activity and Micelle Formation Dynamics

Taurocholic acid sodium salt hydrate exhibits characteristic surface-active properties as a biological anionic detergent [9] [11] [18]. The critical micelle concentration ranges from 3 to 11 mM under standard conditions, with specific values of 3.0 mM at pH 7 and 4.5 mM at pH 1 [1] [9] [19] [20] [22]. This pH dependence reflects the protonation state of the molecule and its effect on intermolecular interactions [20].

The compound forms small micelles with an aggregation number of 4, which is characteristic of bile salts and reflects their rigid steroid backbone structure [1] [9] [23] [24]. The micellar molecular weight is approximately 2100, consistent with the small aggregation number and the molecular weight of the individual molecules [1] [9] [23] [24]. This small aggregation number distinguishes bile salts from conventional surfactants, which typically form much larger micellar structures [25].

Micelle formation follows a unique pattern where dimeric units serve as the primary building blocks [27]. All observed aggregation numbers are multiples of two, suggesting that the dimer constitutes the fundamental assembly unit for larger micellar structures [27]. Under conditions favoring larger aggregates, such as increased ionic strength, aggregation numbers can reach values of 8, 12, 16, and up to 24 in high ionic strength environments [27].

| Parameter | Value | Comments | Reference |

|---|---|---|---|

| Critical Micelle Concentration (pH 7) | 3.0 mM | Standard physiological conditions | [20] [21] |

| Critical Micelle Concentration (pH 1) | 4.5 mM | Acidic gastric environment | [20] |

| Aggregation Number | 4 | Small aggregation typical of bile salts | [1] [9] [23] [24] |

| Micellar Molecular Weight | 2100 | Average molecular weight of micelles | [1] [9] [23] [24] |

| Primary Micelle Formation | Dimeric units | Basic building block structure | [27] |

| Secondary Micelle Formation | Multiples of 2 | Higher order aggregates | [27] |

Temperature effects on micelle formation demonstrate enhanced stability at 25°C compared to 37°C [19]. Dynamic light scattering studies reveal that at 25°C, the ratio of micelles to monomers remains more constant during dilution, indicating stronger micellar interactions [19]. Cryogenic transmission electron microscopy confirms the presence of micelles approximately 15-20 nm in diameter in solutions both above and below the traditional critical micelle concentration at 25°C [19].

Hepatic Biosynthetic Pathways and Enzymatic Regulation

The biosynthesis of taurocholic acid sodium salt hydrate represents a complex series of enzymatic transformations within hepatocytes, involving both the conversion of cholesterol to bile acids and their subsequent conjugation with amino acids. This process is tightly regulated through multiple feedback mechanisms involving nuclear receptors and enzymatic control systems [1] [2] [3].

Classical Bile Acid Synthesis Pathway

The predominant route for bile acid synthesis is the classical or neutral pathway, responsible for approximately 90% of total bile acid production [4]. This pathway initiates with the hydroxylation of cholesterol by cholesterol 7α-hydroxylase (cytochrome P450 7A1, CYP7A1), which represents the rate-limiting step in bile acid biosynthesis [1] [2]. The enzyme CYP7A1 catalyzes the conversion of cholesterol to 7α-hydroxycholesterol, establishing the foundation for subsequent transformations [3].

Following the initial hydroxylation, the steroid ring undergoes modification through the action of 3β-hydroxy-Δ5-C27-oxidoreductase (HSD3B7), which converts 7α-hydroxycholesterol to the 3-oxo-Δ4-form [4]. The Δ4-3-oxosteroid-5β-reductase (AKR1D1) subsequently reduces the Δ4 double bond, leading to the formation of the characteristic 5β-hydrogen configuration essential for bile acid structure [4].

The divergence between cholic acid and chenodeoxycholic acid synthesis occurs at the sterol 12α-hydroxylase (CYP8B1) step [1] [5]. When hydroxylation occurs at the C12 position through CYP8B1 activity, the pathway proceeds toward cholic acid formation. In the absence of this hydroxylation, the synthesis continues toward chenodeoxycholic acid production [4]. The activity of CYP8B1 therefore determines the overall hydrophobicity of the bile acid pool, as cholic acid exhibits greater hydrophilicity compared to chenodeoxycholic acid [4].

Alternative Bile Acid Synthesis Pathway

The alternative or acidic pathway contributes approximately 10% of bile acid synthesis under normal physiological conditions but can become more significant under specific metabolic conditions [6] [7]. This pathway is initiated by sterol 27-hydroxylase (CYP27A1), a mitochondrial cytochrome P450 enzyme with widespread tissue distribution [1] [6]. CYP27A1 catalyzes the side chain oxidation of cholesterol to form 27-hydroxycholesterol and 3β-hydroxy-5-cholestenoic acid [6].

The products of CYP27A1 activity undergo subsequent 7α-hydroxylation by oxysterol 7α-hydroxylase (CYP7B1), forming 7α,27-dihydroxycholesterol and 3β,7α-dihydroxy-5-cholestenoic acid, respectively [6] [7]. This pathway primarily produces chenodeoxycholic acid and operates predominantly in peripheral tissues, though the liver remains capable of utilizing this route under specific conditions [7].

Conjugation Reactions and Enzymatic Mechanisms

The final steps in taurocholic acid biosynthesis involve the conjugation of cholic acid with taurine through a two-step enzymatic process [8] [9]. The first step requires the activation of the bile acid carboxyl group by bile acid coenzyme A synthetase (BACS), which catalyzes the formation of choloyl-coenzyme A thioester in an ATP-dependent reaction [9] [10].

The activated bile acid then serves as substrate for bile acid coenzyme A:amino acid N-acyltransferase (BAAT), which catalyzes the conjugation reaction with taurine [9] [11]. BAAT exhibits dual subcellular localization, being present in both peroxisomes and cytosol of hepatocytes [9] [12]. Approximately 25% of BAAT localizes to peroxisomes to conjugate newly synthesized bile acids, while the cytosolic fraction processes deconjugated bile acids returning from the enterohepatic circulation [9].

The BAAT enzyme utilizes a catalytic triad consisting of cysteine-235, histidine-362, and aspartate-328, similar to thioesterase enzymes [9]. The reaction mechanism involves two distinct steps: initial binding and hydrolysis of the bile acid-CoA thioester with transfer to a cysteine residue within the enzyme, followed by nucleophilic attack by taurine to form the final N-acylamidate product [9].

Regulatory Mechanisms and Nuclear Receptor Networks

The regulation of bile acid synthesis involves sophisticated feedback mechanisms coordinated by nuclear receptors, particularly the farnesoid X receptor (FXR) [2] [3] [13]. FXR functions as a bile acid sensor, activated by primary bile acids including chenodeoxycholic acid and cholic acid [13] [14]. Upon ligand binding, FXR forms heterodimers with retinoid X receptor (RXR) and binds to FXR response elements in target gene promoters [14] [15].

The primary mechanism for bile acid feedback inhibition involves the FXR-small heterodimer partner (SHP) pathway [16] [17]. FXR activation leads to transcriptional induction of SHP, an atypical nuclear receptor lacking a DNA-binding domain [16] [18]. SHP subsequently inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), both positive regulators of CYP7A1 expression [16] [18] [17].

An alternative regulatory mechanism involves the intestinal FXR-fibroblast growth factor 19 (FGF19) pathway [2] [19]. Intestinal FXR activation by bile acids induces FGF19 expression, which signals to the liver through fibroblast growth factor receptor 4 (FGFR4) activation [19]. This pathway subsequently activates c-Jun N-terminal kinase (JNK) signaling, leading to CYP7A1 repression independent of the SHP mechanism [19] [20].

The regulation of CYP8B1 involves similar nuclear receptor networks but with distinct characteristics [5] [21]. CYP8B1 expression is positively regulated by sterol regulatory element-binding protein-1 (SREBP-1) through interaction with sterol regulatory elements in the gene promoter [21]. Additionally, CYP8B1 is subject to negative regulation by inflammatory cytokines through JNK pathway activation, which reduces HNF4α expression and DNA binding activity [20].

Laboratory Synthesis: Conjugation and Purification Strategies

Chemical Synthesis Methodologies

Laboratory synthesis of taurocholic acid sodium salt hydrate employs several established methodologies, each with distinct advantages and limitations. The mixed anhydride method represents one of the most commonly utilized approaches for bile acid conjugation [22]. This method involves the initial activation of cholic acid through reaction with ethyl chloroformate in the presence of an organic base at low temperatures (-10 to 30°C) [22]. The activated intermediate subsequently reacts with taurine in aqueous solution at controlled pH (7-11) to form the desired conjugate [22].

The phosphorocyanidate method offers superior efficiency and mild reaction conditions for bile acid conjugation [23]. This approach utilizes diethyl phosphorocyanidate as the coupling reagent in the presence of triethylamine at room temperature [23]. The reaction proceeds rapidly (30-60 minutes) and achieves excellent yields (89-93% for taurine conjugates) with minimal side product formation [23]. The method demonstrates broad substrate tolerance and can be applied to various bile acid structures [23].

Enzymatic synthesis represents the most physiologically relevant approach, utilizing the natural BAAT enzyme system [8] [9]. This method requires the preliminary formation of choloyl-CoA through BACS-catalyzed activation, followed by BAAT-mediated conjugation with taurine [9] [10]. While this approach achieves quantitative conversion under optimal conditions, it requires careful enzyme purification and cofactor management [9].

Optimization of Reaction Parameters

The efficiency of chemical conjugation methods depends critically on several reaction parameters. Temperature control proves essential for the mixed anhydride method, as elevated temperatures can lead to side reactions and decreased yields [22]. The optimal temperature range of -10 to 30°C maintains reactivity while minimizing decomposition [22].

pH optimization represents another crucial factor in conjugation reactions. The phosphorocyanidate method achieves optimal results under neutral to slightly basic conditions, where taurine exists in its zwitterionic form with enhanced nucleophilicity [23]. The use of triethylamine as base provides sufficient activation without excessive alkalinity that could promote hydrolysis [23].

Stoichiometric considerations significantly impact reaction efficiency and product purity. The phosphorocyanidate method employs a slight excess of taurine (2.0 equivalents) relative to bile acid to ensure complete conversion [23]. The coupling reagent (1.2 equivalents) provides adequate activation while minimizing reagent-derived impurities [23].

Purification Strategies and Analytical Considerations

The purification of taurocholic acid conjugates requires specialized approaches due to their amphiphilic nature and potential for impurity formation. The three-column sequential method represents a comprehensive purification strategy specifically developed for conjugated bile salts [24]. This method employs graphitized carbon to remove lipid impurities, followed by octadecylsilane (C18) cartridge treatment for hydrophobic contaminant removal, and concludes with calcium-chelating resin to eliminate polyvalent cations [24].

The three-column method demonstrates superior performance compared to conventional silicic acid chromatography, achieving yields of 65-75% while completely removing calcium ions that can significantly affect physicochemical properties [24]. Calcium content in commercial bile salt preparations can reach 16 mmol/mol bile salt, substantially altering critical micelle concentration and solubilization behavior [24].

High-speed counter-current chromatography (HSCCC) offers an alternative purification approach particularly suitable for preparative-scale isolation [25]. The method utilizes a chloroform-methanol-water-acetic acid (4:4:2:0.3, v/v/v/v) solvent system in head-to-tail elution mode [25]. HSCCC achieves excellent separation efficiency with purities exceeding 94% in a single-step operation [25].

Size exclusion chromatography provides a reliable method for bile acid extraction from complex matrices, particularly biological samples [26]. This technique separates bile acids based on molecular size differences, making it independent of charge, polarity, and pH variations [26]. The method demonstrates superior recovery (75-104%) and reproducibility compared to adsorption-based techniques [26].

Advanced Analytical Methodologies

Modern analytical approaches for bile acid characterization employ high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) [27] [28]. These methods provide exceptional sensitivity and specificity for bile acid quantification in complex mixtures [28]. The use of multiple reaction monitoring (MRM) mode enables simultaneous analysis of multiple bile acid species with minimal sample preparation [27].

Chromatographic separation of bile acid conjugates utilizes reverse-phase C18 columns with gradient elution systems [27]. The mobile phase typically consists of ammonium acetate buffer and methanol or acetonitrile, with formic acid addition to enhance ionization efficiency [27]. The separation achieves baseline resolution of structural isomers and conjugated forms within reasonable analysis times [27].

Mass spectrometric detection employs negative electrospray ionization for optimal sensitivity toward bile acid conjugates [28]. The sulfonate group of taurine conjugates enhances ionization efficiency and provides characteristic fragmentation patterns for structural confirmation [28]. Selected ion monitoring and product ion scanning enable both quantitative analysis and structural elucidation [28].

Structural Analogues and Derivatives: Comparative Analysis

Natural Bile Acid Structural Diversity

The structural diversity of bile acids extends beyond the primary compounds cholic acid and chenodeoxycholic acid to encompass numerous naturally occurring analogues and derivatives [29] [30]. Secondary bile acids, formed through bacterial metabolism in the intestinal tract, represent a major class of structural variants [30] [31]. Deoxycholic acid, derived from cholic acid through 7α-dehydroxylation, exhibits altered physicochemical properties including reduced critical micelle concentration and enhanced solubilization capacity [32].

Lithocholic acid, the 7α-dehydroxylation product of chenodeoxycholic acid, demonstrates significantly increased hydrophobicity and potential cytotoxicity [30] [32]. Ursodeoxycholic acid, formed through 7β-epimerization of chenodeoxycholic acid, displays unique therapeutic properties and reduced toxicity compared to other bile acids [32] [33].

The conjugation pattern represents another dimension of structural diversity. While human bile typically contains both glycine and taurine conjugates in a ratio of approximately 3:1, this ratio varies significantly among species and can be influenced by dietary factors [34] [32]. Rodents predominantly produce taurine conjugates (>95%), while certain mammals rely exclusively on glycine conjugation [35] [34].

Synthetic Analogues and Structural Modifications

Extensive research has focused on the development of synthetic bile acid analogues with improved pharmacological properties [29] [36] [37]. The 6α-ethyl-chenodeoxycholic acid (6ECDCA) represents a potent and selective FXR agonist with enhanced receptor binding affinity compared to natural ligands [36]. Structure-activity relationship studies have demonstrated that modifications at the 6α position significantly impact FXR binding and transcriptional activity [36].

Side chain modifications have yielded numerous synthetic analogues with altered biological activity [36] [37]. The incorporation of various functional groups at the terminal carboxyl position has produced compounds ranging from full FXR agonists to partial antagonists [36]. These modifications can dramatically alter receptor selectivity and tissue distribution [36].

Hydroxyl group modifications represent another strategy for developing bile acid analogues [32] [38]. The replacement of hydroxyl groups with keto functionalities significantly increases critical micelle concentration values and reduces membrane toxicity while preserving absorption-enhancing properties [32]. These modifications provide opportunities for developing safer pharmaceutical excipients [32].

Physicochemical Property Relationships

The relationship between bile acid structure and physicochemical properties follows predictable patterns that enable rational design of analogues [32] [39]. Hydrophobicity increases in the order: ursodeoxycholic acid < cholic acid < chenodeoxycholic acid < deoxycholic acid < lithocholic acid [32]. This hydrophobicity scale correlates inversely with critical micelle concentration and directly with membrane interaction potential [32].

The number and orientation of hydroxyl groups critically influence aggregation behavior [32] [38]. Bile acids with hydroxyl groups on both faces of the steroid nucleus (such as ursodeoxycholic acid) exhibit higher critical micelle concentrations and reduced micellization efficiency compared to facial amphiphiles [32]. The α-orientation of hydroxyl groups promotes hydrogen bonding interactions that stabilize micelle formation [38].

Conjugation with amino acids substantially alters physicochemical properties beyond simple pKa effects [32]. Taurine conjugates demonstrate lower critical micelle concentrations compared to glycine conjugates, reflecting the stronger ionic character of the sulfonate group [32]. Both conjugated forms show enhanced resistance to precipitation at low pH and in the presence of divalent cations [40].

Biological Activity Correlations

The biological activity of bile acid analogues correlates closely with their structural features and physicochemical properties [29] [31]. FXR activation potency generally increases with hydrophobicity, though this relationship is modulated by specific structural features [36]. The presence of hydroxyl groups at positions 3α, 7α, and 12α in their natural configuration provides optimal receptor binding for cholic acid [36].

Structural modifications that enhance metabolic stability often reduce biological activity due to altered receptor recognition [33]. The introduction of fluorine atoms or cyclopropyl groups can increase resistance to bacterial metabolism while maintaining reasonable receptor affinity [33]. These modifications represent valuable strategies for developing orally active bile acid therapeutics [33].

The cytotoxicity of bile acids correlates strongly with their membrane-disrupting potential, which increases with hydrophobicity [32]. Lithocholic acid exhibits the highest cytotoxicity among natural bile acids, necessitating rapid hepatic detoxification through sulfation and glucuronidation [41]. Synthetic analogues designed with reduced hydrophobicity demonstrate improved safety profiles while retaining desired biological activities [32].

[image:1]

[image:2]

[image:3]

Physical Description

Color/Form

Crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Melting Point

125 °C

UNII

Related CAS

Therapeutic Uses

Dried bile from the Himalayan bear (Yutan) has been used for centuries in China to treat liver disease. /Bile/

Absorption Distribution and Excretion

After secretion into the biliary tract, bile acids are largely (95%) reabsobed in the intestine (mainly in the terminal ileum), returned to the liver, and then again secreted in bile (enterohepatic circulation).

The disposition kinetics of [(3)H]taurocholate ([(3)H]TC) in perfused normal and cholestatic rat livers were studied using the multiple indicator dilution technique and several physiologically based pharmacokinetic models. The serum biochemistry levels, the outflow profiles and biliary recovery of [(3)H]TC were measured in three experimental groups: (i) control; (ii) 17 alpha-ethynylestradiol (EE)-treated (low dose); and (iii) EE-treated (high dose) rats. EE treatment caused cholestasis in a dose-dependent manner. A hepatobiliary TC transport model, which recognizes capillary mixing, active cellular uptake, and active efflux into bile and plasma described the disposition of [(3)H]TC in the normal and cholestatic livers better than the other pharmacokinetic models. An estimated five- and 18-fold decrease in biliary elimination rate constant, 1.7- and 2.7-fold increase in hepatocyte to plasma efflux rate constant, and 1.8- and 2.8-fold decrease in [(3)H]TC biliary recovery ratio was found in moderate and severe cholestasis, respectively, relative to normal. There were good correlations between the predicted and observed pharmacokinetic parameters of [(3)H]TC based on liver pathophysiology (e.g. serum bilirubin level and biliary excretion of [(3)H]TC). In conclusion, these results show that altered hepatic /taurocholate/ pharmacokinetics in cholestatic rat livers can be correlated with the relevant changes in liver pathophysiology in cholestasis.

It has been reported that the adjuvant-induced inflammation could affect drug metabolism in liver. /The authors/ further investigated the effect of inflammation on drug transport in liver using taurocholate as a model drug. The hepatic disposition kinetics of [(3)H]taurocholate in perfused normal and adjuvant-treated rat livers were investigated by the multiple indicator dilution technique and data were analyzed by a previously reported hepatobiliary taurocholate transport model. Real-time RT-PCR was also performed to determine the mRNA expression of liver bile salt transporters in normal and diseased livers. The uptake and biliary excretion of taurocholate were impaired in the adjuvant-treated rats as shown by decreased influx rate constant k(in) (0.65 +/- 0.09 vs. 2.12 +/- 0.30) and elimination rate constant k(be) (0.09 +/- 0.02 vs. 0.17 +/- 0.04) compared with control rat group, whereas the efflux rate constant k(out) was greatly increased (0.07 +/- 0.02 vs. 0.02 +/- 0.01). The changes of mRNA expression of liver bile salt transporters were found in adjuvant-treated rats. Hepatic taurocholate extraction ratio in adjuvant-treated rats (0.86 +/- 0.05, n = 6) was significantly reduced compared with 0.93 +/- 0.05 (n = 6) in normal rats. Hepatic extraction was well correlated with altered hepatic ATP content (r(2) = 0.90). In conclusion, systemic inflammation greatly affects hepatic ATP content/production and associated transporter activities and causes an impairment of transporter-mediated solute trafficking and pharmacokinetics.

For more Absorption, Distribution and Excretion (Complete) data for TAUROCHOLIC ACID (6 total), please visit the HSDB record page.

Metabolism Metabolites

Associated Chemicals

Wikipedia

Methods of Manufacturing

Isolation from bile.

General Manufacturing Information

Cholic acid, chenodeoxycholic acid, and deoxycholic acid constitute 95% of bile acids... The bile acids exist largely as glycine /75%/ and taurine /24%/ conjugates, the salts of which are called bile salts.

/Taurocholic acid/ occurs as a sodium salt in the bile.

Interactions

Chickens receiving taurocholate iv did not show active tubular excretion; however, it inhibited tubular excretioN of phenolsulfonphthaleiN & of n-methylnicotinamide.

In the anesthetized rat, the low incidence of erosions with indomethacin was markedly increased by concurrent gastric perfusion with acid saline & taurocholate.

When a combination of aspirin & taurocholic acid was introduced to 8 subjects the mean electrical potential difference also fell significantly from 38.6 1.8 mv to 17.9 1.8 mv, but mean duration of this change (27 min) was significantly longer than found after individual admin.

For more Interactions (Complete) data for TAUROCHOLIC ACID (14 total), please visit the HSDB record page.